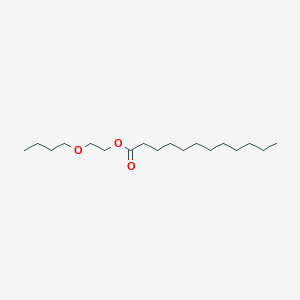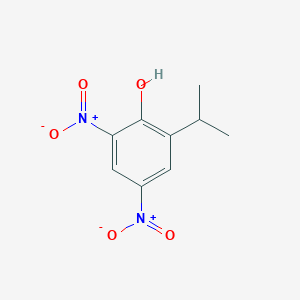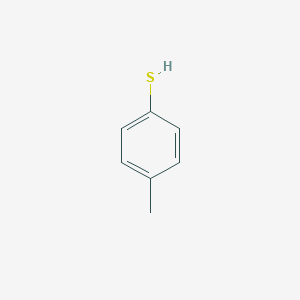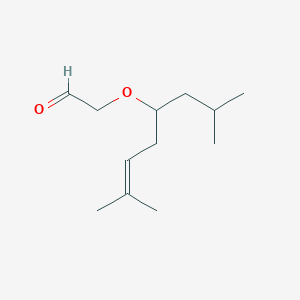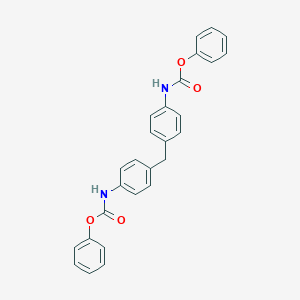
Diphenyl (methylenedi-4,1-phenylene)-dicarbamate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Diphenyl (methylenedi-4,1-phenylene)-dicarbamate, commonly known as Diclofenac, is a nonsteroidal anti-inflammatory drug (NSAID) that is widely used for its analgesic, antipyretic, and anti-inflammatory properties. It is a member of the arylacetic acid class of drugs and is used to treat a variety of conditions such as rheumatoid arthritis, osteoarthritis, ankylosing spondylitis, and menstrual cramps. Diclofenac is also used in the treatment of postoperative pain and fever.
Mécanisme D'action
Diclofenac works by inhibiting the activity of cyclooxygenase (COX) enzymes, which are responsible for the production of prostaglandins. Prostaglandins are lipid compounds that are involved in inflammation, pain, and fever. By inhibiting the activity of COX enzymes, Diclofenac reduces the production of prostaglandins, thereby reducing inflammation, pain, and fever.
Effets Biochimiques Et Physiologiques
Diclofenac has been found to have a number of biochemical and physiological effects. It has been found to inhibit the activity of COX enzymes, reduce the production of prostaglandins, and reduce inflammation, pain, and fever. Diclofenac has also been found to have antioxidant properties and to inhibit the formation of reactive oxygen species.
Avantages Et Limitations Des Expériences En Laboratoire
Diclofenac has several advantages for use in lab experiments. It is readily available, relatively inexpensive, and has a well-established mechanism of action. Diclofenac is also effective in reducing inflammation, pain, and fever, making it a useful tool in the study of these conditions. However, there are also limitations to the use of Diclofenac in lab experiments. It has been found to have cytotoxic effects on some cell types, and its effects on other cell types are not well understood. Additionally, Diclofenac may interact with other drugs or compounds, which could affect the results of experiments.
Orientations Futures
There are several future directions for research on Diclofenac. One area of research is the development of new formulations of Diclofenac that are more effective and have fewer side effects. Another area of research is the study of the effects of Diclofenac on different cell types and in different disease models. Additionally, there is ongoing research on the mechanisms of action of Diclofenac and how it interacts with other drugs and compounds. Finally, there is a need for further research on the safety and efficacy of Diclofenac, particularly in long-term use and in combination with other drugs.
Méthodes De Synthèse
Diclofenac is synthesized by reacting 2,6-dichloroaniline with 2-chlorobenzophenone in the presence of sodium hydride to form 2-(2,6-dichlorophenyl)aminophenylacetic acid. The resulting compound is then reacted with thionyl chloride to form the acid chloride, which is then treated with 4,4'-methylenedianiline to form Diclofenac.
Applications De Recherche Scientifique
Diclofenac has been extensively studied for its anti-inflammatory and analgesic properties. It has been found to be effective in reducing pain and inflammation in a variety of conditions, including rheumatoid arthritis, osteoarthritis, and ankylosing spondylitis. Diclofenac is also used in the treatment of postoperative pain and fever.
Propriétés
Numéro CAS |
101-65-5 |
|---|---|
Nom du produit |
Diphenyl (methylenedi-4,1-phenylene)-dicarbamate |
Formule moléculaire |
C27H22N2O4 |
Poids moléculaire |
438.5 g/mol |
Nom IUPAC |
phenyl N-[4-[[4-(phenoxycarbonylamino)phenyl]methyl]phenyl]carbamate |
InChI |
InChI=1S/C27H22N2O4/c30-26(32-24-7-3-1-4-8-24)28-22-15-11-20(12-16-22)19-21-13-17-23(18-14-21)29-27(31)33-25-9-5-2-6-10-25/h1-18H,19H2,(H,28,30)(H,29,31) |
Clé InChI |
LKYATCXVAUHHMS-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)OC(=O)NC2=CC=C(C=C2)CC3=CC=C(C=C3)NC(=O)OC4=CC=CC=C4 |
SMILES canonique |
C1=CC=C(C=C1)OC(=O)NC2=CC=C(C=C2)CC3=CC=C(C=C3)NC(=O)OC4=CC=CC=C4 |
Autres numéros CAS |
101-65-5 |
Description physique |
DryPowde |
Pictogrammes |
Irritant |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



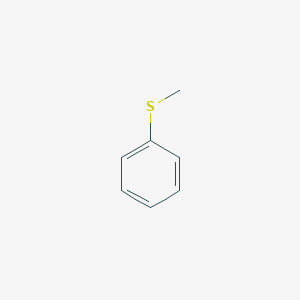
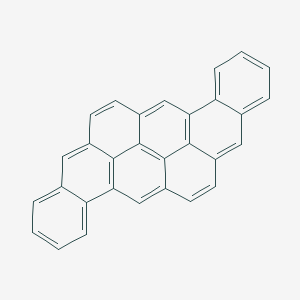
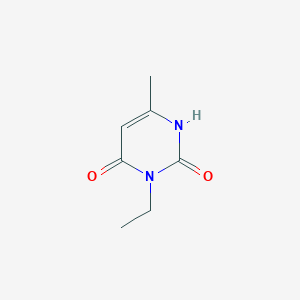
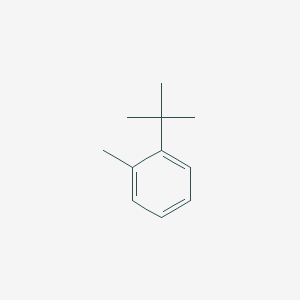
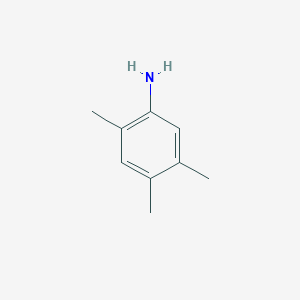
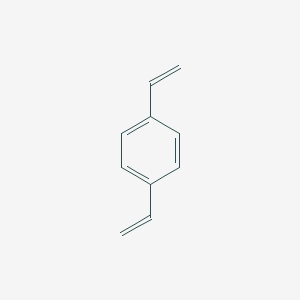
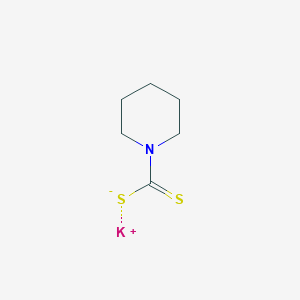
![5-Azoniaspiro[4.4]nonane](/img/structure/B89564.png)
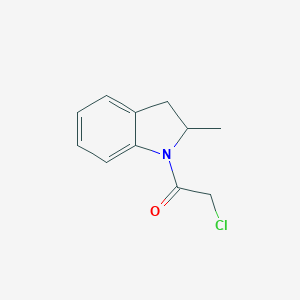
![(5R,8R,9S,10S,13R,14S,15S)-10,13-Dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-15-ol](/img/structure/B89566.png)
